Thiacetazone

Vue d'ensemble

Description

Elle a été introduite à la fin des années 1940 et a été utilisée en association avec d'autres médicaments pour prévenir la résistance aux médicaments antituberculeux plus puissants tels que l'isoniazide et la rifampicine . son utilisation a décliné en raison de sa toxicité et de la disponibilité de médicaments plus efficaces .

Mécanisme D'action

Target of Action

Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic primarily used in the treatment of tuberculosis . The exact biological target of this compound has been elusive, but it is thought to interfere with the synthesis of mycolic acid .

Mode of Action

This compound is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is believed to interfere with the synthesis of mycolic acid, a key component of the mycobacterial cell wall .

Biochemical Pathways

This compound and its analogues inhibit the cyclopropanation of cell wall mycolic acids in mycobacteria . Mycolic acids are a complex mixture of branched, long-chain fatty acids, and pathogenic mycobacteria carry mycolic acid sub-types that contain cyclopropane rings . The drug causes dramatic changes in the content and ratio of mycolic acids, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .

Pharmacokinetics

It is known that this compound is an oral antibiotic, suggesting that it is absorbed through the gastrointestinal tract

Result of Action

The inhibition of mycolic acid synthesis by this compound results in changes to the mycobacterial cell wall, affecting its fluidity and permeability . This disruption can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound can cause severe skin reactions in HIV positive patients . Additionally, the drug’s effectiveness may be influenced by the presence of other anti-tuberculosis drugs, as it is often used in combination with other medications .

Analyse Biochimique

Biochemical Properties

Thiacetazone plays a significant role in biochemical reactions, particularly in the cyclopropanation of cell wall mycolic acids in mycobacteria . It interacts with cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases . These enzymes are responsible for modifying double bonds at specific sites on mycolic acid precursors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the content and ratio of mycolic acids in the cell wall of mycobacteria . This alteration impacts cell envelope permeability, host immunomodulation, and persistence of Mycobacterium tuberculosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mycolic acid cyclopropanation . It acts directly on CMASs, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that treatment with this compound results in dramatic changes in the content and ratio of mycolic acids

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of mycolic acids . It interacts with enzymes involved in these pathways, particularly the CMASs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La thioacétazine peut être synthétisée par réaction de la thiosemicarbazide avec le 4-acétylaminobenzaldéhyde. La réaction implique généralement l'utilisation d'éthanol comme solvant et d'acide acétique glacial comme catalyseur . Les conditions de réaction comprennent l'agitation du mélange à température ambiante pendant plusieurs heures jusqu'à ce que le produit précipite.

Méthodes de production industrielle : La production industrielle de thioacétazine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté du produit. L'utilisation de réacteurs automatisés et de systèmes de purification permet d'obtenir une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions : La thioacétazine subit diverses réactions chimiques, notamment :

Oxydation : La thioacétazine peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Elle peut être réduite pour former les amines correspondantes.

Substitution : La thioacétazine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe carbonyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent réagir avec la thioacétazine dans des conditions douces.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La thioacétazine a été largement étudiée pour ses applications dans divers domaines :

Chimie : Elle sert de brique de base pour la synthèse d'autres composés et de réactif en synthèse organique.

5. Mécanisme d'action

La thioacétazine est un promédicament qui nécessite une activation par une monooxygénase codée bactériellement, EthA, pour être active . Une fois activée, elle interfère avec la synthèse des acides mycoliques, qui sont des composants essentiels de la paroi cellulaire mycobactérienne . Cette perturbation conduit à l'affaiblissement de la paroi cellulaire et, finalement, à la mort de la bactérie. Les cibles moléculaires exactes comprennent les enzymes impliquées dans la synthèse des acides mycoliques, telles que les synthases d'acide mycolique cyclopropane .

Composés similaires :

Isoniazide : Un autre médicament antituberculeux qui cible également la synthèse des acides mycoliques mais qui a un mécanisme d'action différent.

Éthionamide : Semblable à la thioacétazine, elle nécessite une activation par EthA et cible la synthèse des acides mycoliques.

Thiocarlide : Un dérivé de la thiourée ayant des propriétés antibactériennes similaires.

Unicité : La thioacétazine est unique en sa capacité à prévenir la résistance aux médicaments antituberculeux plus puissants lorsqu'elle est utilisée en thérapie combinée . son utilisation est limitée en raison de sa toxicité et de la disponibilité d'alternatives plus efficaces .

Applications De Recherche Scientifique

Thioacetazone has been extensively studied for its applications in various fields:

Comparaison Avec Des Composés Similaires

Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis but has a different mechanism of action.

Ethionamide: Similar to thioacetazone, it requires activation by EthA and targets mycolic acid synthesis.

Thiocarlide: A thiourea derivative with similar antibacterial properties.

Uniqueness: Thioacetazone is unique in its ability to prevent resistance to more powerful anti-tuberculosis drugs when used in combination therapy . its use is limited due to its toxicity and the availability of more effective alternatives .

Propriétés

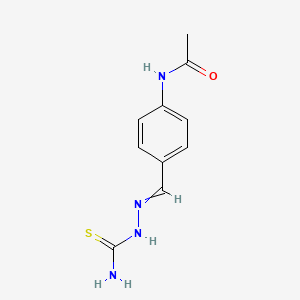

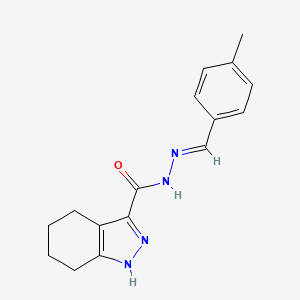

IUPAC Name |

N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJKTDHMYAMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022593 | |

| Record name | Amithiozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-06-3 | |

| Record name | 4′-Formylacetanilide thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amithiozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

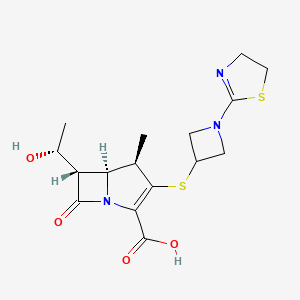

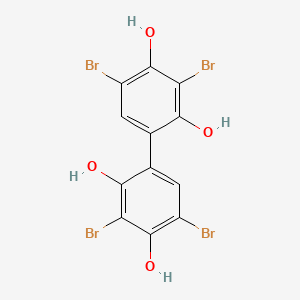

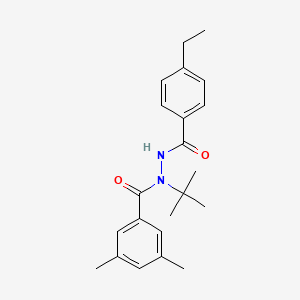

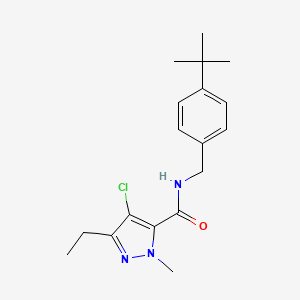

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

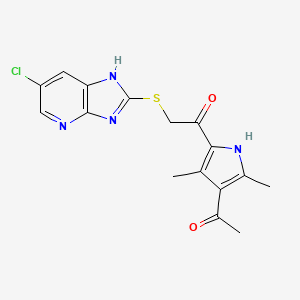

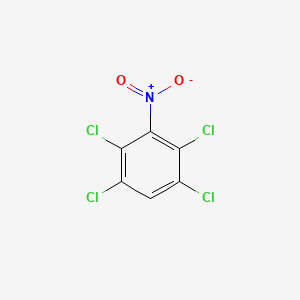

![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)